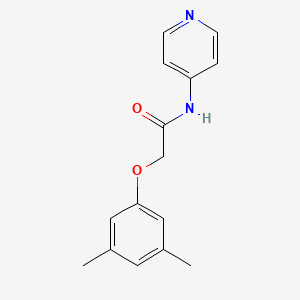![molecular formula C17H32N2O B7595508 1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine](/img/structure/B7595508.png)
1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine is a chemical compound that has shown potential in scientific research. It is a piperidine derivative that has been synthesized in recent years and has been found to have unique properties that make it useful in various fields of scientific research.
Mechanism of Action
The mechanism of action of 1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine is not fully understood. However, studies have shown that it has an affinity for certain receptors in the brain, including the serotonin transporter and the sigma-1 receptor. It is believed that the compound may modulate the activity of these receptors, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine has several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. Additionally, it has been shown to have analgesic effects, which may be related to its ability to modulate the activity of certain receptors in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine in lab experiments is its unique properties. It has been shown to have an affinity for certain receptors in the brain that other compounds do not have. Additionally, it has been shown to have analgesic properties, which could make it useful in studies related to pain management. However, one limitation of using this compound is its complexity. The synthesis of this compound requires expertise in organic chemistry, which may limit its availability for some researchers.
Future Directions
There are several future directions for research related to 1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine. One area where it has shown potential is in the field of neuroscience. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects for conditions such as depression, anxiety, and addiction. Additionally, more research is needed to explore the analgesic properties of this compound and its potential use in pain management. Finally, there is a need for further research related to the synthesis of this compound, as well as its availability for use in lab experiments.
Synthesis Methods
The synthesis of 1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine involves a multi-step process that starts with the reaction of 7,7-dimethyl-2-oxabicyclo[3.2.0]hept-2-ene with tert-butylamine. This reaction produces the intermediate compound, which is then reacted with piperidine-4-carboxylic acid to form the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.
Scientific Research Applications
1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine has been used in several scientific research studies. One area where it has shown potential is in the field of neuroscience. Studies have shown that this compound has an affinity for certain receptors in the brain, which suggests that it may have therapeutic potential for conditions such as depression, anxiety, and addiction. Additionally, this compound has been used in studies related to pain management, as it has been shown to have analgesic properties.
properties
IUPAC Name |
1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-16(2,3)19-9-6-12(7-10-19)18-14-13-8-11-20-15(13)17(14,4)5/h12-15,18H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLXIGKCFSFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1OCC2)NC3CCN(CC3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)piperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
![Propan-2-yl 4-[2-(2,6-diethylanilino)-2-oxoethyl]-1-methylpyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7595476.png)
![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)


![N-(2,3-dihydro-1H-inden-1-yl)-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595520.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7595521.png)
![7-Bicyclo[4.2.0]octa-1,3,5-trienyl-(4-methylpiperazin-1-yl)methanone](/img/structure/B7595526.png)